molecular formula C65H106O30 B10854390 Raddeanoside R8

Raddeanoside R8

Cat. No.: B10854390
M. Wt: 1367.5 g/mol
InChI Key: WZEVPZVUDJNKHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Raddeanoside R8 is primarily isolated from the fresh rhizomes of Anemone raddeana Regel. The isolation process involves several steps, including extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques . The compound can also be synthesized through complex organic synthesis routes, although detailed synthetic pathways are not widely documented.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Anemone raddeana Regel. The process includes harvesting the plant, drying the rhizomes, and performing solvent extraction. The crude extract is then subjected to various purification steps, including column chromatography, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Raddeanoside R8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Properties

Molecular Formula

C65H106O30

Molecular Weight

1367.5 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C65H106O30/c1-25-36(69)41(74)46(79)54(86-25)92-50-31(22-67)89-53(49(82)45(50)78)85-24-32-40(73)43(76)48(81)56(90-32)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)91-57-51(38(71)29(68)23-84-57)94-58-52(44(77)39(72)30(21-66)88-58)93-55-47(80)42(75)37(70)26(2)87-55/h10,25-26,28-58,66-82H,11-24H2,1-9H3

InChI Key

WZEVPZVUDJNKHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

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